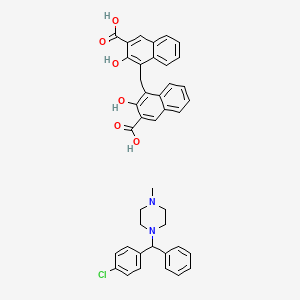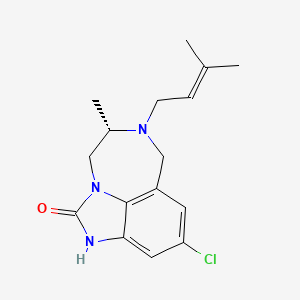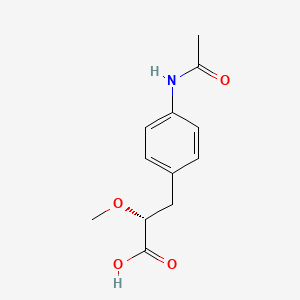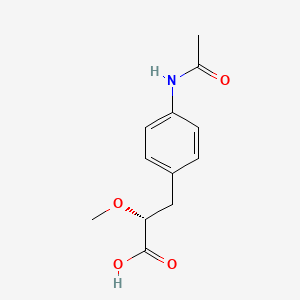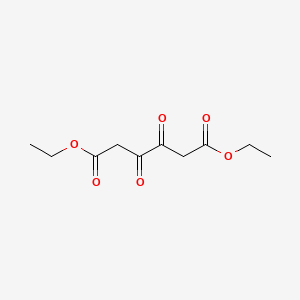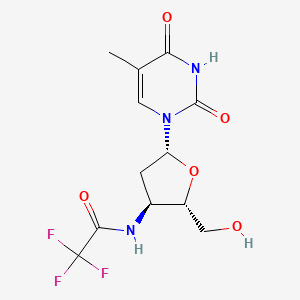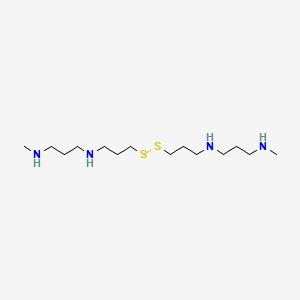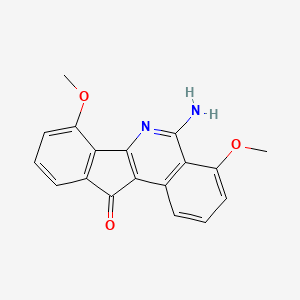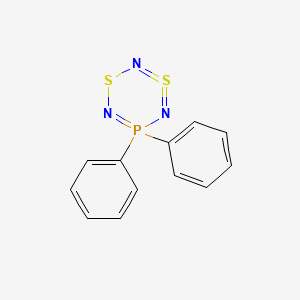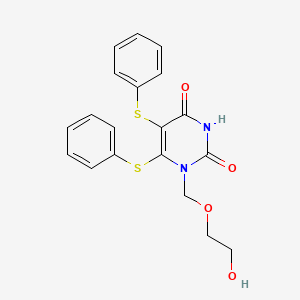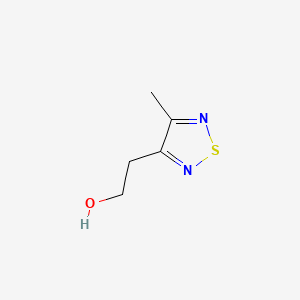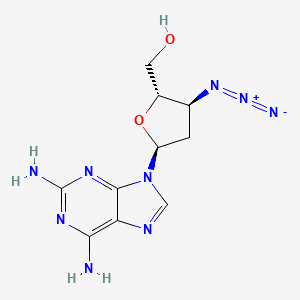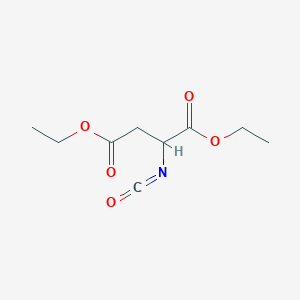
Diethyl isocyanato succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl isocyanato succinate is an organic compound with the molecular formula C₉H₁₃NO₅. It is a derivative of succinic acid and contains both ester and isocyanate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl isocyanato succinate can be synthesized through the reaction of diethyl succinate with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of Diethyl Succinate: Diethyl succinate is prepared by esterification of succinic acid with ethanol in the presence of an acid catalyst.
Reaction with Phosgene: Diethyl succinate is then reacted with phosgene to form the corresponding diisocyanate intermediate.
Amination: The diisocyanate intermediate is treated with an amine to yield this compound
Industrial Production Methods
The industrial production of this compound often involves the use of phosgene, a highly toxic and reactive compound. non-phosgene methods are being explored to reduce environmental and safety concerns. These methods include the use of carbonylation reactions and the development of new catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl isocyanato succinate undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can react with water to form a carbamic acid intermediate, which further decomposes to yield an amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols, amines, and other nucleophiles to form urethanes, ureas, and other derivatives.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols, amines, and other nucleophiles under ambient or slightly elevated temperatures.
Polymerization: Catalysts such as tin compounds or tertiary amines under controlled temperature and pressure.
Major Products Formed
Hydrolysis: Amine and carbon dioxide.
Addition Reactions: Urethanes, ureas, and other derivatives.
Polymerization: Polyurethanes and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
Diethyl isocyanato succinate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds .
Wirkmechanismus
The mechanism of action of diethyl isocyanato succinate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as water, alcohols, and amines to form various derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, leading to the formation of urethanes, ureas, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: A simple ester of succinic acid, used as a precursor in the synthesis of diethyl isocyanato succinate.
Diethyl 2,3-diisobutylsuccinate: A similar compound used in the production of polypropylene with high isotacticity.
Ethyl fatty acid esters: Compounds with similar ester functional groups, used in various industrial applications .
Uniqueness
This compound is unique due to the presence of both ester and isocyanate functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for use in polymer chemistry, materials science, and biological research .
Eigenschaften
CAS-Nummer |
17046-24-1 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
diethyl 2-isocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(12)5-7(10-6-11)9(13)15-4-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
GQPSHLZKDVRQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


